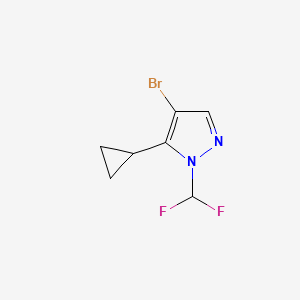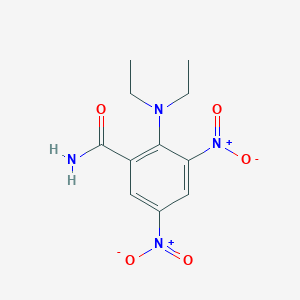
2-(Diethylamino)-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-3,5-dinitrobenzamide is an organic compound characterized by the presence of diethylamino and dinitro functional groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-3,5-dinitrobenzamide typically involves the nitration of a diethylamino-substituted benzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process can be summarized as follows:
Nitration: The diethylamino-substituted benzamide is treated with a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce nitro groups at the 3 and 5 positions of the benzamide ring.
Purification: The reaction mixture is then neutralized, and the product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Diethylamino)-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.
Major Products Formed
Reduction: The major product is 2-(Diethylamino)-3,5-diaminobenzamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may also play a role in modulating the compound’s interaction with biological membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Diethylamino)-3,5-diaminobenzamide: A reduced form of the compound with amino groups instead of nitro groups.
2-(Diethylamino)-3,5-dinitrobenzoic acid: A structurally similar compound with a carboxylic acid group instead of an amide group.
Uniqueness
2-(Diethylamino)-3,5-dinitrobenzamide is unique due to the presence of both diethylamino and dinitro functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C11H14N4O5 |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
2-(diethylamino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C11H14N4O5/c1-3-13(4-2)10-8(11(12)16)5-7(14(17)18)6-9(10)15(19)20/h5-6H,3-4H2,1-2H3,(H2,12,16) |
InChI-Schlüssel |
AEXNOAJCLJXOTG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-3-[3-(4-cyanophenoxymethyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B12469706.png)
![2-{[4-(cyclohexylamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl](ethyl)amino}ethanol](/img/structure/B12469713.png)
![4-[(1E)-2-(3-fluorophenyl)ethenyl]pyridine hydrochloride](/img/structure/B12469722.png)
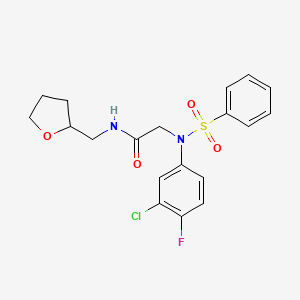
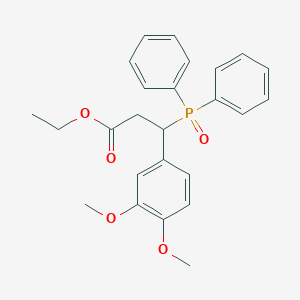
![(2Z,5Z)-5-{[1-(2,4-Difluorophenyl)-2,5-dimethylpyrrol-3-YL]methylidene}-2-[(2-methoxyethyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12469743.png)
![(3E)-3-[(4-methoxyphenyl)imino]-2-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B12469753.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(4-bromophenyl)amino]-4-oxobutanoate](/img/structure/B12469757.png)
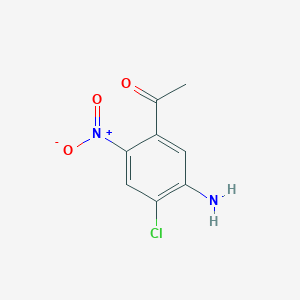
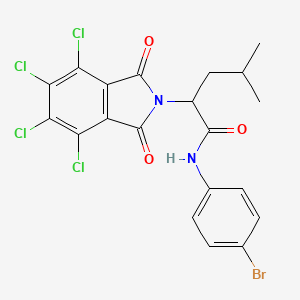
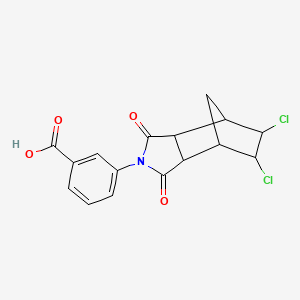
![1-[(Diphenylphosphorothioyl)sulfanyl]-3-phenylurea](/img/structure/B12469767.png)

